

Chemical structure and properties of Anisodamine hydrobromide

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Anisodamine Hydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine hydrobromide is a tropane alkaloid, chemically known as 6-hydroxyhyoscyamine hydrobromide.[1] It is a non-subtype-selective muscarinic and nicotinic cholinergic antagonist, and also exhibits α 1-adrenergic receptor blocking properties.[1][2] Extracted from the plant *Anisodus tanguticus*, it has been utilized in clinical practice, particularly in China, for the treatment of various conditions including acute circulatory shock.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Anisodamine hydrobromide**, complete with experimental methodologies and pathway diagrams to support further research and drug development.

Chemical Structure and Identification

Anisodamine hydrobromide is the hydrobromide salt of Anisodamine. Its chemical structure is characterized by a tropane ring system, which is a bicyclic amine.

- IUPAC Name: [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide[4]

- CAS Number: 55449-49-5[4]
- Molecular Formula: $C_{17}H_{24}BrNO_4$ [4]
- Molecular Weight: 386.3 g/mol [4]
- Synonyms: 6-Hydroxyhyoscyamine hydrobromide, (-)-6-Hydroxyhyoscyamine hydrobromide[4]

Physicochemical Properties

A summary of the known physicochemical properties of **Anisodamine hydrobromide** is presented in the table below.

Property	Value	Experimental Protocol
Melting Point	103-113 °C[5]	<p>Protocol for Melting Point Determination: A sample of Anisodamine hydrobromide is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded.</p>
Solubility	DMSO: 100 mg/mL (requires sonication)[1] Water: ≥5 mg/mL[6]	<p>Protocol for Solubility Determination: A known amount of Anisodamine hydrobromide is added to a specific volume of the solvent (e.g., DMSO, water) at a controlled temperature. The mixture is agitated (with sonication if necessary) until saturation is reached. The concentration of the dissolved solid is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.</p>
pKa	Not explicitly found in search results.	<p>Generalized Protocol for pKa Determination by Spectrophotometry: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of Anisodamine hydrobromide is added to each buffer. The UV-Vis spectrum of each solution is recorded. The</p>

change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.[\[7\]](#)[\[8\]](#)

Appearance	White to off-white solid/powder [1] [6]	Visual inspection of the purified substance.
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Spectral Data

While specific spectral data with peak assignments were not fully detailed in the search results, the following outlines the general methodologies for obtaining such data.

- UV-Vis Spectroscopy:
 - Protocol: A solution of **Anisodamine hydrobromide** in a suitable solvent (e.g., methanol or water) is prepared. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is determined.[\[9\]](#)[\[10\]](#)
- Infrared (IR) Spectroscopy:
 - Protocol: A small amount of solid **Anisodamine hydrobromide** is mixed with potassium bromide (KBr) and compressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer. The characteristic absorption bands corresponding to the functional groups present in the molecule are identified.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: A sample of **Anisodamine hydrobromide** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O). 1H NMR and ^{13}C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, multiplicity, and integration of the signals are analyzed to elucidate the structure of the molecule.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Pharmacological Properties and Mechanism of Action

Anisodamine hydrobromide exhibits a multifaceted pharmacological profile, primarily acting as an antagonist at cholinergic and adrenergic receptors.

Anticholinergic Activity

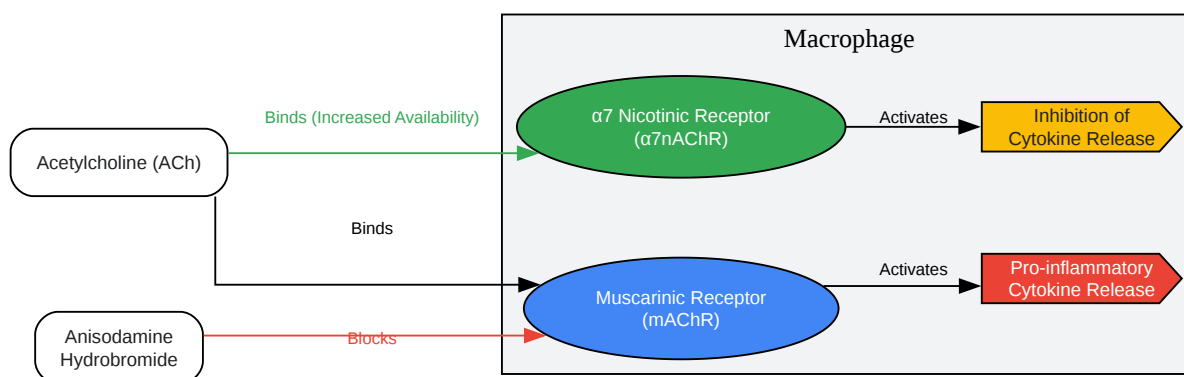
Anisodamine hydrobromide is a non-subtype-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This action is responsible for its antispasmodic effects and its ability to reduce secretions.[19]

α 1-Adrenergic Receptor Antagonism

The compound also acts as an antagonist at α 1-adrenergic receptors.[2] This contributes to its vasodilatory effects, which can improve microcirculation.[15][20]

Cholinergic Anti-inflammatory Pathway

A significant aspect of Anisodamine's mechanism of action, particularly in the context of shock, involves the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, Anisodamine may increase the availability of acetylcholine to bind to the α 7 nicotinic acetylcholine receptor (α 7nAChR) on immune cells, such as macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines.[3][21][22][23][24][25][26]



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Anisodamine's role in the cholinergic anti-inflammatory pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Anisodamine hydrobromide**.

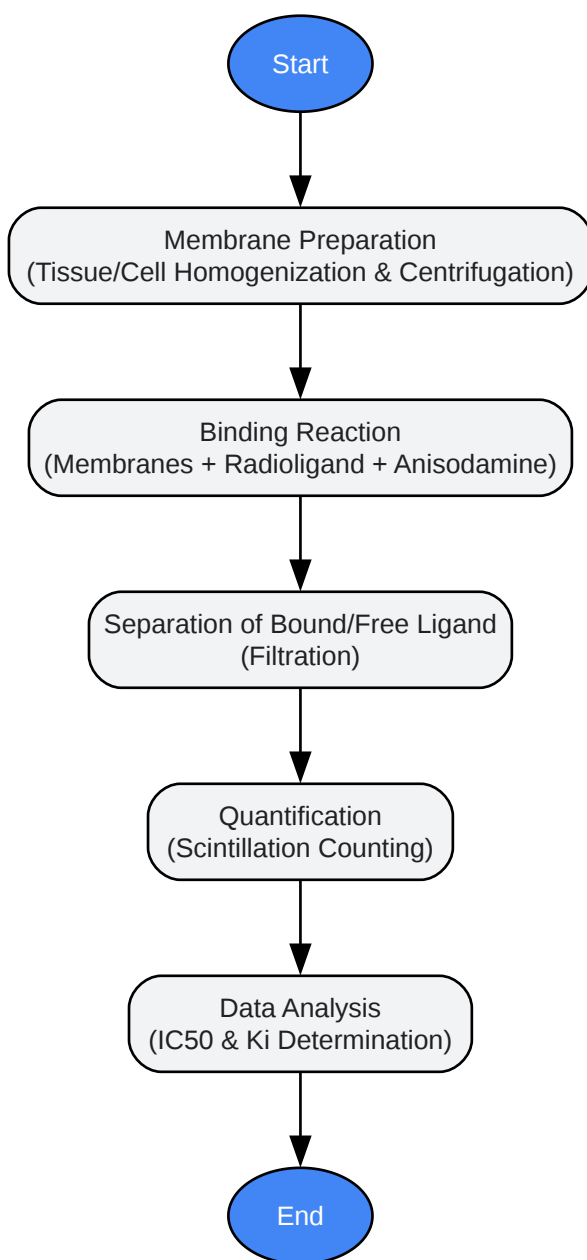
Receptor Binding Assays

Objective: To determine the binding affinity of **Anisodamine hydrobromide** to muscarinic and α 1-adrenergic receptors.

Generalized Protocol for Radioligand Binding Assay:

- Membrane Preparation:
 - Homogenize tissues or cells expressing the receptor of interest (e.g., brain cortex for mAChRs, liver for α 1-adrenergic receptors) in a cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Reaction:
 - In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the receptor (e.g., [3 H]QNB for mAChRs, [3 H]prazosin for α 1-adrenergic receptors), and varying concentrations of unlabeled **Anisodamine hydrobromide** (competitor).
 - To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a known unlabeled antagonist.
 - Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
 - Wash the filters with cold assay buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC_{50} (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
 - Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.



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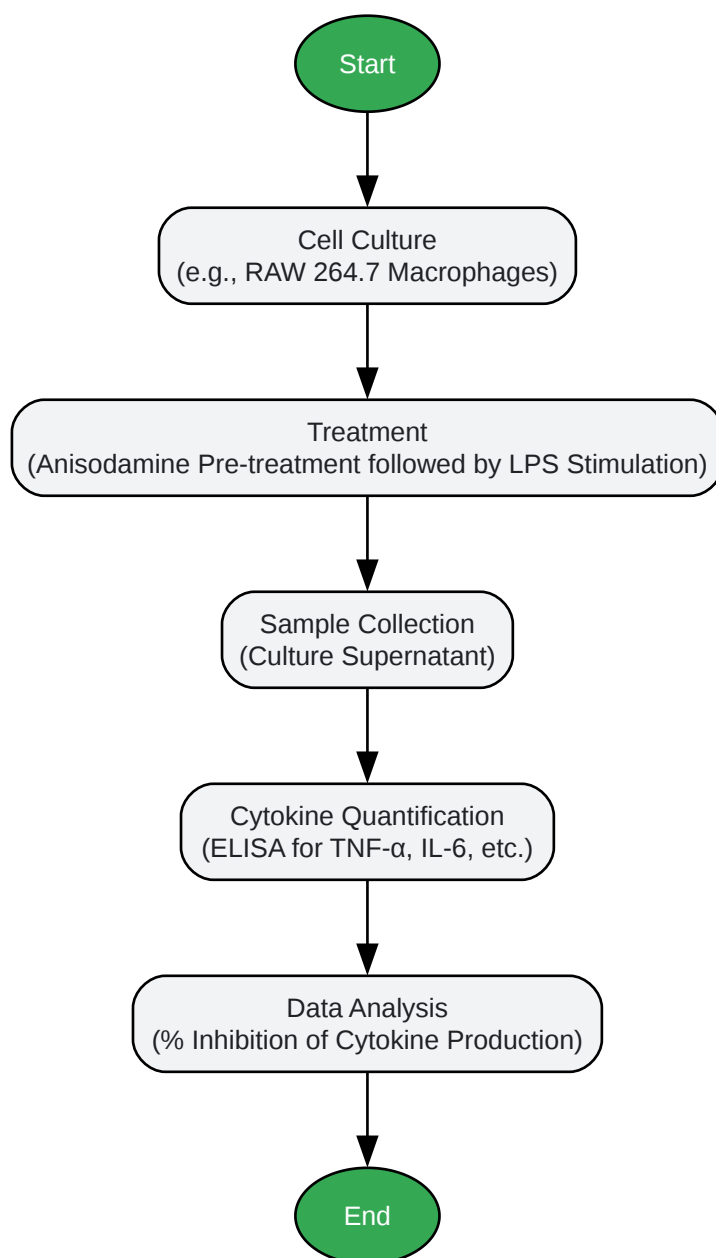
Workflow for a typical receptor binding assay.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of **Anisodamine hydrobromide** by measuring its impact on cytokine production in cultured immune cells.

Generalized Protocol using Lipopolysaccharide (LPS)-stimulated Macrophages:

- Cell Culture:
 - Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
 - Seed the cells in multi-well plates and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of **Anisodamine hydrobromide** for a specified period (e.g., 1-2 hours).
 - Stimulate the cells with LPS (a potent inducer of inflammation) to induce the production of pro-inflammatory cytokines. Include a vehicle control (no Anisodamine) and a negative control (no LPS).
- Sample Collection:
 - After the incubation period, collect the cell culture supernatant.
- Cytokine Quantification:
 - Measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
- Data Analysis:
 - Compare the cytokine levels in the Anisodamine-treated groups to the LPS-only group.
 - Calculate the percentage inhibition of cytokine production for each concentration of **Anisodamine hydrobromide**.



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Workflow for an in vitro anti-inflammatory assay.

Conclusion

Anisodamine hydrobromide is a pharmacologically active compound with a well-defined chemical structure and a complex mechanism of action. Its ability to antagonize both muscarinic and α 1-adrenergic receptors, coupled with its modulatory effect on the cholinergic anti-inflammatory pathway, makes it a subject of significant interest for therapeutic applications,

especially in the management of shock and inflammatory conditions. This guide provides a foundational understanding of its properties and the experimental approaches to study them, aiming to facilitate further research and development in this area.

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